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(Diethoxymethyl)silane

Synthetic methodology Asymmetric catalysis NiH catalysis

(Diethoxymethyl)silane (CAS 2031-62-1), also referred to as methyldiethoxysilane or DEMS, is a bifunctional organosilane of formula CH₃SiH(OC₂H₅)₂ bearing one reactive Si–H bond and two hydrolyzable ethoxy groups. It is a colorless, moisture-sensitive liquid (b.p.

Molecular Formula C5H14O2Si
Molecular Weight 134.25 g/mol
Cat. No. B7949958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diethoxymethyl)silane
Molecular FormulaC5H14O2Si
Molecular Weight134.25 g/mol
Structural Identifiers
SMILESCCOC(OCC)[SiH3]
InChIInChI=1S/C5H14O2Si/c1-3-6-5(8)7-4-2/h5H,3-4H2,1-2,8H3
InChIKeyNBBQQQJUOYRZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Diethoxymethyl)silane (DEMS) – CAS 2031-62-1: Procurement-Relevant Baseline for Hydrosilylating Reagent and Low-k Dielectric Precursor Selection


(Diethoxymethyl)silane (CAS 2031-62-1), also referred to as methyldiethoxysilane or DEMS, is a bifunctional organosilane of formula CH₃SiH(OC₂H₅)₂ bearing one reactive Si–H bond and two hydrolyzable ethoxy groups . It is a colorless, moisture-sensitive liquid (b.p. ~94–97 °C, density 0.838 g/mL at 20 °C) supplied at ≥95–97% purity . The compound operates as a stoichiometric hydride donor in catalytic reductions and hydrosilylations, and as a single-source molecular precursor for plasma-enhanced chemical vapor deposition (PECVD) of low-k organosilicate glass (SiCOH) films [1][2]. Its reactivity profile is governed by the Si–H moiety (hydride transfer, hydrosilylation) and the ethoxysilane groups (hydrolysis/condensation), which together define its differentiation from analogs such as triethoxysilane (TES), dimethoxymethylsilane (DMMS), tetramethoxysilane (TMOS), and tetraethoxysilane (TEOS).

Why (Diethoxymethyl)silane Cannot Be Interchanged with Triethoxysilane, Dimethoxymethylsilane, or Other In-Class Silanes in Critical Applications


Superficially, (diethoxymethyl)silane (DEMS) appears to occupy the same functional niche as triethoxysilane (TES, HSi(OEt)₃) or dimethoxymethylsilane (DMMS, CH₃SiH(OCH₃)₂). In practice, each substitution is associated with a measurable penalty. Replacing DEMS with TES introduces a documented process-safety hazard: the TES/Lewis acid combination is known to disproportionate, generating pyrophoric SiH₄, a risk not observed with DEMS under identical conditions [1]. Replacing DEMS with its methoxy analog DMMS results in a 19-percentage-point drop in reaction yield (85% → 66%) in NiH-catalyzed cross-coupling, despite identical enantioselectivity [2]. In sol–gel and PECVD processing, the ethoxy hydrolysis kinetics of DEMS are significantly slower than those of methoxy-functionalized silanes (e.g., TMOS, DMMS), enabling deeper substrate penetration and more uniform film formation, yet substantially faster than those of non-Si–H-bearing ethoxysilanes (e.g., MTES, TEOS) [3]. These differences are not marginal; they are operationally decisive and dictate fitness-for-purpose in procurement decisions.

(Diethoxymethyl)silane: Quantitative Head-to-Head Evidence for Differentiated Procurement Decisions


DEMS vs. DMMS: 19-Percentage-Point Yield Advantage in NiH-Catalyzed Defluorinative Cross-Coupling

In a NiH-catalyzed ipso- and migratory defluorinative olefin cross-coupling reaction reported in Nature Communications (2024), substituting diethoxymethylsilane (DEMS) with its methoxy analog dimethoxymethylsilane (DMMS) caused the product yield to drop from 85% to 66%, a 19-percentage-point decrease, while enantioselectivity remained unchanged at 92% ee for both silanes [1]. This direct head-to-head comparison was conducted under identical standard conditions (NiI₂·xH₂O pre-catalyst, L1a ligand, KI, TBAF, DMA solvent) and measured by GC with isolated yield verification [1].

Synthetic methodology Asymmetric catalysis NiH catalysis C–F bond activation

Process Safety Differentiation: DEMS Eliminates Pyrophoric SiH₄ Risk Associated with Triethoxysilane (TES) at Scale

Triethoxysilane (TES, HSi(OEt)₃) is documented to disproportionate in the presence of Lewis acids, generating pyrophoric silane gas (SiH₄) that has caused multiple laboratory fires and at least one documented explosion during attempted ester reduction at 90 mmol scale [1]. In response, an explicit safety advisory published in Organic Process Research & Development (2010) and endorsed by Buchwald and coworkers recommends that methyldiethoxysilane (DEMS) be used instead of triethoxysilane for all large-scale (>1 g) amide reductions, noting that DEMS achieves comparable reduction performance at a slightly elevated temperature (e.g., 60 °C) without the SiH₄ disproportionation hazard [1]. The key structural rationale is that DEMS possesses only two Si–OEt bonds (vs. three in TES), reducing the thermodynamic driving force for disproportionation while retaining the reactive Si–H unit essential for hydride transfer [2].

Process safety Scale-up Amide reduction Hydrosilane hazards

DEMS-Derived SiCOH Dielectric Films Achieve k = 2.7–3.2, Outperforming Conventional Organosilicate Glass (k = 2.9–3.3)

PECVD-deposited SiCOH films using DEMS as the single-source precursor achieve dielectric constants (k) in the range of 2.7–3.2, depending on deposition temperature and O₂/DEMS flow rate ratio, which is lower than the range reported for current organosilicate glass (OSG) films (k = 2.9–3.3) [1]. The measurements were performed using capacitance–voltage (C–V) profiling on metal-insulator-semiconductor structures. Critically, films deposited from DEMS alone (without added oxygen) exhibit higher mechanical hardness and lower leakage current than those deposited with DEMS + O₂ mixtures, indicating that DEMS's intrinsic Si–CH₃ content provides a self-doping effect that enhances both electrical and mechanical performance [1]. The refractive index decreases with increasing oxygen flow, providing an additional tunability parameter for optical applications [1].

Low-k dielectrics PECVD Semiconductor manufacturing Organosilicate glass

Hydrolysis Reactivity Hierarchy: DEMS and TREOS Exhibit Extreme Reactivity vs. MTES and TEOS, Enabling Rapid Sol–Gel Processing

A systematic ²⁹Si and ¹⁷O solution-state NMR study by Gualandris et al. (J. Sol-Gel Sci. Technol., 1998) established the hydrolysis reactivity hierarchy among four alkoxysilane precursors: triethoxysilane (TREOS, HSi(OEt)₃) and methyldiethoxysilane (DEMS, MeHSi(OEt)₂) react extremely fast compared to methyltriethoxysilane (MTES, MeSi(OEt)₃) and tetraethoxysilane (TEOS, Si(OEt)₄) [1]. The presence of the Si–H bond is the dominant accelerating factor, making DEMS and TREOS kinetically distinct from Si-alkyl/alkoxy-only silanes. Despite these reactivity differences, co-condensation between fast- and slow-reacting pairs (e.g., DEMS/TEOS) was confirmed, enabling the design of hybrid networks with spatially controlled siloxane cross-link density [1]. In practical terms, DEMS hydrolyzes more slowly than dimethoxymethylsilane (DMMS) owing to the ethoxy → methoxy substitution, affording longer pot life and deeper substrate penetration in waterproofing and consolidation applications .

Sol-gel chemistry Hydrolysis kinetics ²⁹Si NMR Organically modified silicates

Rh-Catalyzed Hydrosilylation: DEMS Achieves TON up to 10,000 with Styrene, Defining a Benchmark for Tertiary Alkoxysilane Reactivity

In a Rh-catalyzed anti-Markovnikov hydrosilylation protocol reported in Tetrahedron (2022), the combination of styrene and diethoxymethylsilane (DEMS) using readily available PPh₃ as the ligand achieved a catalytic turnover number (TON) of up to 10,000 with excellent selectivity [1]. The authors describe this as 'unprecedented catalytic efficiency' for the hydrosilylation of alkenes with tertiary alkoxysilanes, a substrate class generally considered challenging due to slower oxidative addition and competing side reactions [1]. The high TON demonstrates that DEMS's steric and electronic profile—specifically the balance between the Si–H bond, the methyl group, and two ethoxy substituents—is nearly optimal for this Rh/PPh₃ system, enabling productivity metrics relevant to industrial hydrosilylation processes [1].

Hydrosilylation Homogeneous catalysis Rhodium Alkene functionalization

DEMS Outperforms Phenylsilane in CuH-Catalyzed Enantioselective Reductive Aldol Reactions (96% ee)

In the first reported CuH-catalyzed enantioselective intramolecular reductive aldol reaction generating three contiguous asymmetric stereocenters (Lipshutz et al., J. Am. Chem. Soc., 2008), optimization experiments demonstrated that diethoxymethylsilane (DEMS) in toluene at −10 °C provided high yields and enantioselectivities of up to 96% ee [1]. Under identical reaction screening, phenylsilane (PhSiH₃) and the alternative solvent THF were both less efficient, though specific ee values for phenylsilane were not disclosed in the abstract [1]. The superior performance of DEMS was attributed to its balanced hydride donor strength, which avoids over-reduction of the enone substrate while maintaining sufficient reactivity for the conjugate reduction step. The DEMS-based protocol tolerates sterically demanding β,β-disubstituted enones and can be conducted heterogeneously (Cu/C) or in aqueous nanomicellar media with comparable outcomes [1].

Enantioselective catalysis Copper hydride Reductive aldol Asymmetric synthesis

(Diethoxymethyl)silane: Evidence-Backed Application Scenarios Where Procurement Differentiation Is Decisive


Nickel- and Copper-Catalyzed Cross-Coupling at Scale: Maximizing Yield with DEMS over DMMS

For synthetic chemistry groups operating NiH- or CuH-catalyzed cross-coupling workflows (defluorinative coupling, hydroamination, reductive aldol), the choice of hydride source directly governs isolated yield. The Nature Communications 2024 head-to-head data demonstrate that substituting DEMS with DMMS sacrifices 19 percentage points of yield (85% → 66%) with zero enantioselectivity benefit [1]. Procurement of DEMS for these methodologies is therefore a yield-optimization decision: the cost differential between DEMS and DMMS is typically dwarfed by the value of the incremental 19% product mass recovered per reaction campaign. Furthermore, DEMS's compatibility with heterogeneous Cu/C and aqueous micellar conditions extends its utility to green chemistry process development [2].

Large-Scale Amide and Ester Reductions: DEMS as the Safer Drop-In Replacement for Triethoxysilane

Process chemistry groups scaling amide or ester reductions beyond gram quantities face a binary safety choice: triethoxysilane (TES) or methyldiethoxysilane (DEMS). The documented pyrophoric SiH₄ generation from TES/Lewis acid mixtures has resulted in laboratory fires and explosions, leading to an explicit published recommendation to use DEMS for all reductions exceeding 1 g [1]. DEMS achieves comparable reduction performance at a modestly elevated temperature (~60 °C) and avoids the disproportionation pathway entirely. For procurement in GMP or kilo-lab environments, this safety differential is not negotiable; it is a prerequisite for hazard analysis and permitting [1].

Low-k Dielectric Film Deposition for Advanced Semiconductor Interconnects

Semiconductor fabrication facilities evaluating precursors for PECVD of inter-metal dielectric layers can achieve dielectric constants as low as k = 2.7 using DEMS as a single-source precursor, outperforming the industry OSG baseline of k = 2.9–3.3 [1]. The Si–CH₃ moiety intrinsic to DEMS eliminates the need for separate carbon-doping precursors and yields films with higher mechanical hardness and lower leakage current than DEMS + O₂ co-deposited films. These properties directly impact device reliability (resistance to CMP damage, time-dependent dielectric breakdown) and thermal budget (stable up to >400 °C), making DEMS procurement a strategic technical decision for advanced node (≤45 nm) interconnect integration [1].

Sol–Gel Hybrid Materials Requiring Balanced Si–H Reactivity and Controlled Ethoxy Hydrolysis

Formulators of organically modified silicates (ORMOSILs), hybrid coatings, and bioencapsulation matrices must balance two kinetic parameters: the Si–H-driven gelation rate and the alkoxy hydrolysis rate. DEMS occupies a unique position: its Si–H bond confers 'extremely fast' hydrolysis/condensation reactivity comparable to triethoxysilane, while its ethoxy groups hydrolyze slowly enough (relative to methoxy analogs such as DMMS or TMOS) to permit deep penetration into porous substrates and extended pot life [1][2]. This combination is exploited in stone consolidants, antifouling PLA film coatings, and microorganism-entrapping sol–gel layers where the DEMS/TREOS co-condensed film provides sufficient tensile strength to withstand cell proliferation stresses [3]. Procurement of DEMS for these applications is driven by the need to achieve this specific kinetic balance that neither purely methoxy nor purely trialkoxy silanes can deliver.

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